molecular formula C23H26N4O7S3 B2478433 Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865199-10-6

Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2478433
CAS RN: 865199-10-6
M. Wt: 566.66
InChI Key: HKXFXOOYRKHLSQ-BZZOAKBMSA-N
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Description

Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C23H26N4O7S3 and its molecular weight is 566.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Synthesis and Antibacterial Evaluation : Aziz‐ur‐Rehman et al. (2017) synthesized new derivatives related to Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate and evaluated their antibacterial properties. These compounds exhibited valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Synthesis of Bioactive Molecules

  • Synthesis of Bioactive Molecule Fluoro Substituted Benzothiazoles : Patel et al. (2009) synthesized various substituted benzothiazole compounds, similar in structure to this compound, for biological and pharmacological screening. These compounds were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Synthesis and Characterization for Antimicrobial Properties

  • Synthesis and Structural Elucidation of Amino Acetylenic and Thiocarbamates Derivatives : Alsarahni et al. (2017) synthesized and characterized compounds similar to this compound, which were aimed as potential antimicrobial agents. The synthesized compounds demonstrated significant antimicrobial activity against various pathogens (Alsarahni et al., 2017).

Synthesis for Antibacterial Drug Impurity Analysis

  • Synthesis of N-[4-({4-[(5-Methyl-1, 3, 4-Thiadiazol-2-yl)Sulfamoyl] Phenyl}Sulfamoyl)Phenyl]Amine : Talagadadeevi et al. (2012) conducted a study related to the synthesis of an impurity found in the antibacterial drug sulfamethizole. This research is relevant due to the structural similarity with this compound (Talagadadeevi et al., 2012).

properties

IUPAC Name

methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O7S3/c1-15-5-3-4-12-27(15)37(32,33)17-8-6-16(7-9-17)22(29)25-23-26(14-21(28)34-2)19-11-10-18(36(24,30)31)13-20(19)35-23/h6-11,13,15H,3-5,12,14H2,1-2H3,(H2,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXFXOOYRKHLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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